![molecular formula C12H9FN4 B3080166 3-(3-氟苯基)-[1,2,4]三唑并[4,3-a]吡啶-6-胺 CAS No. 1082346-14-2](/img/structure/B3080166.png)
3-(3-氟苯基)-[1,2,4]三唑并[4,3-a]吡啶-6-胺
描述
科学研究应用
电致发光特性
基于[1,2,4]-三唑并[4,3-a]-吡啶的材料(如 TPATP 和 TPAPTP),合成用于红色磷光有机发光二极管 (PhOLEDs),显示出增强的电子传输和良好的电致发光性能。这些材料在 PhOLED 器件中表现出高效率和低功耗 (Kang 等人,2017)。
抗增殖活性
氟化的 7-芳基-2-吡啶基-6,7-二氢[1,2,4]三唑并[1,5-a][1,3,5]三嗪-5-胺对各种癌细胞系显示出显着的抗增殖活性,表明在癌症治疗中的潜力。对于 2-(吡啶-3-基)-7-(4-三氟甲基苯基)-6,7-二氢[1,2,4]三唑并[1,5-a][1,3,5]三嗪-5-胺 等化合物尤其如此,表明其治疗相关性 (Dolzhenko 等人,2008)。
除草剂活性
N-(2,6-二氟苯基)-5-甲氧基-7-甲基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺等化合物对广泛植被表现出优异的除草剂活性。这表明它们在农业应用中用于有效的杂草控制 (Moran,2003)。
结构和光学性质
1,2,4-三唑并[4,3-a]吡啶-3-胺衍生物的结构和光谱性质的研究表明它们在材料科学中的潜力,特别是在新型发光材料的开发中。对其分子结构和振动光谱的详细分析提供了对其实际应用的见解 (Dymińska 等人,2022)。
分子探针的开发
基于吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺的衍生物(如 SCH 442416)显示出作为人 A(2A) 腺苷受体拮抗剂的高亲和力和选择性。这些化合物可用于开发用于研究 A(2A)AR 的药理探针,表明其在药物发现和生化研究中的重要性 (Kumar 等人,2011)。
抗癌剂的合成
N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺的修饰导致具有有效抗癌作用和毒性降低的化合物。这些化合物表现出显着的抗增殖活性和作为 PI3K 抑制剂的潜力,突出了它们在癌症治疗中的应用 (Wang 等人,2015)。
稠合三唑的生物活性
三唑并吡啶(例如 s-三唑并(4,3-a)吡啶环系中的那些)表现出广泛的生物活性,包括抗菌、抗病毒和抗癌特性。这些化合物已显示出对各种微生物的有效性,为感染和疾病的治疗提供了潜在的应用 (Gandikota 等人,2017)。
安全和危害
未来方向
The future directions for research on “3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” and similar compounds could involve further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety assessments and exploration of potential applications in pharmaceuticals could be beneficial .
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Triazolo derivatives are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .
Action Environment
The storage temperature for a similar compound, 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride, is reported to be room temperature , suggesting that environmental conditions such as temperature could potentially affect the stability of these compounds.
生化分析
Biochemical Properties
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death. It can also alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound’s interaction with kinases can lead to the inhibition of their activity, thereby affecting downstream signaling events that regulate cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the levels of these essential building blocks of DNA and RNA. This inhibition can affect cell proliferation and survival, particularly in rapidly dividing cells, such as cancer cells .
Transport and Distribution
The transport and distribution of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its localization to specific cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites within the cell to exert its effects. Additionally, the compound’s accumulation in certain tissues can lead to localized effects, such as tissue-specific toxicity or therapeutic benefits .
属性
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-16-15-11-5-4-10(14)7-17(11)12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFLDFLWWOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


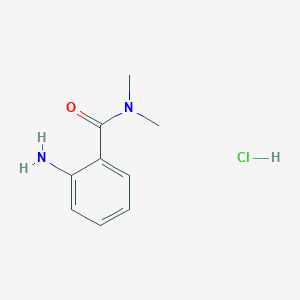
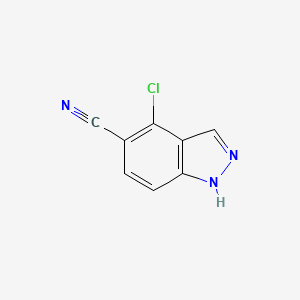
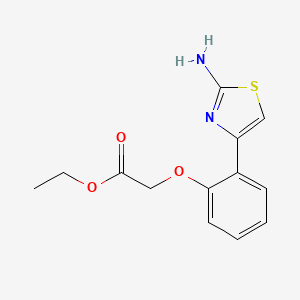
![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)

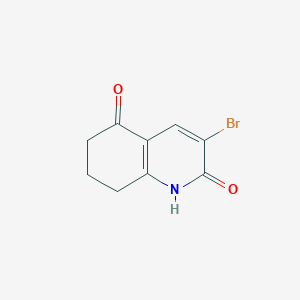
![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)
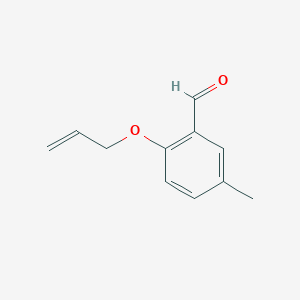

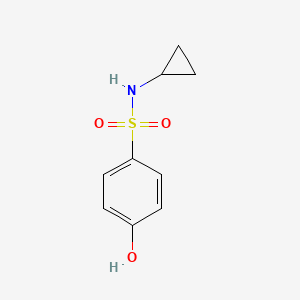
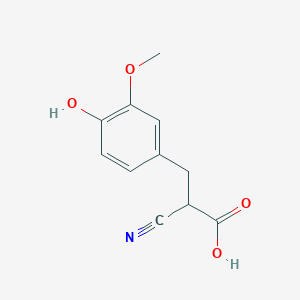
![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)
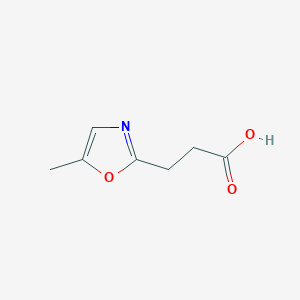
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)
